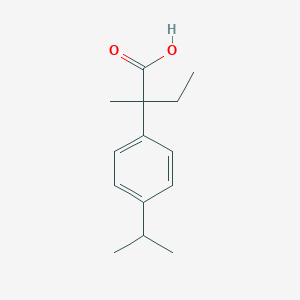![molecular formula C21H16O5 B13782330 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . Another approach involves the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. The use of microwave irradiation and specific catalysts like ZnO can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like ZnO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives, such as benzopyran-annulated pyrano[2,3-c]pyrazoles . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gIts ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C21H16O5 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4,9-dimethoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H16O5/c1-23-18-15-10-11-25-19(15)21(24-2)20-17(18)16(22)12-14(26-20)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |
InChI Key |
SEVPNCFFDDRBGA-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


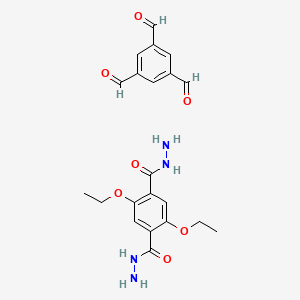
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
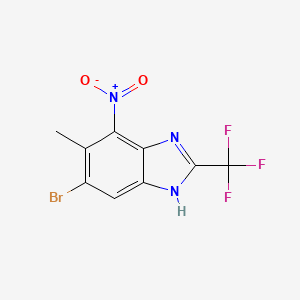
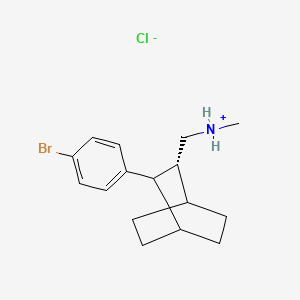
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
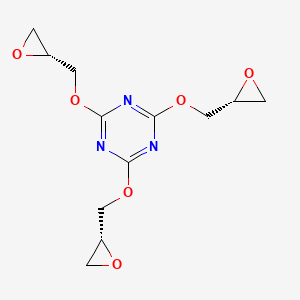
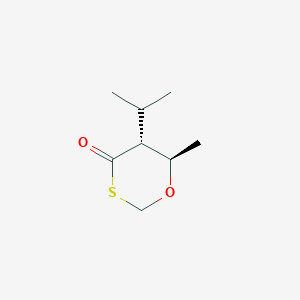
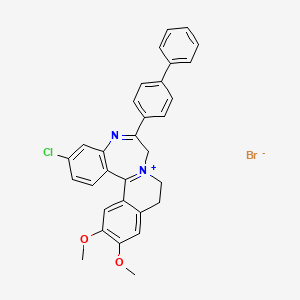

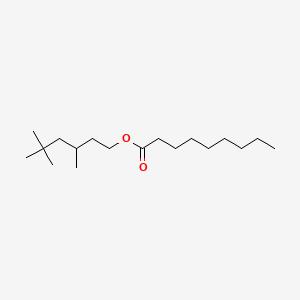

![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
